2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride

Description

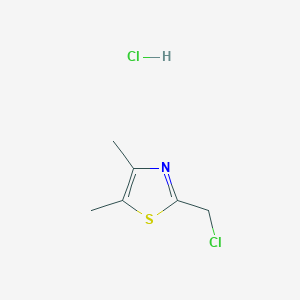

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride (CAS 741195-86-8) is a halogenated thiazole derivative characterized by a chloromethyl (-CH2Cl) substituent at the 2-position and methyl groups at the 4- and 5-positions of the thiazole ring. Its molecular formula is C6H9Cl2N2S, with a molecular weight of 223.12 g/mol. This compound is commonly used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chloromethyl group, which facilitates nucleophilic substitution reactions .

Properties

IUPAC Name |

2-(chloromethyl)-4,5-dimethyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCANNDSVKBZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCl)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride typically involves the chloromethylation of 4,5-dimethylthiazole. This process can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under anhydrous conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production efficiently. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to prevent hydrolysis.

Major Products Formed

Nucleophilic Substitution: Products include azido derivatives, thiocyanates, and substituted amines.

Oxidation: Major products are sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives with varying degrees of saturation.

Scientific Research Applications

Structure and Composition

- Chemical Formula : C6H8ClNS

- Molecular Weight : 175.65 g/mol

- SMILES Notation : Cl.CC(C)C1=NC(=S)C=C1C

Physical Properties

- Appearance : Solid

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Pharmaceutical Synthesis

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the following areas:

- Antimicrobial Agents : Several studies have indicated that thiazole derivatives exhibit antimicrobial properties, making them valuable in developing new antibiotics. For example, derivatives of this compound have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .

- Anti-inflammatory Drugs : Research has demonstrated that thiazole-containing compounds possess anti-inflammatory activity. The incorporation of the chloromethyl group enhances the biological activity of these compounds, leading to potential therapeutic applications in treating inflammatory diseases .

Agrochemical Development

The compound is also utilized in the agricultural sector as an intermediate for synthesizing pesticides and herbicides. Its efficacy in controlling pests and weeds has been documented in various studies:

- Pesticidal Action : Thiazole derivatives have been shown to exhibit significant pesticidal activity against a range of agricultural pests. The chloromethyl group contributes to the compound's ability to penetrate biological membranes, enhancing its effectiveness .

- Herbicide Formulations : Research indicates that formulations containing this compound can effectively manage weed populations without harming crop yields. These formulations are being developed to provide environmentally friendly alternatives to traditional herbicides .

Material Science

In material science, this compound has been investigated for its potential use in creating novel materials with specific electrical or optical properties. Its unique structure allows for modifications that can enhance material performance.

Table 1: Summary of Synthesis Methods

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Chlorination | Thiazole derivative + Chlorinating agent | -10 to 40°C | High |

| Oxidation | Intermediate + Oxidizing agent | Varies | Moderate |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial properties of synthesized thiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth compared to control groups, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Agricultural Applications

In another research project focused on agrochemicals, formulations containing this thiazole derivative were tested against common agricultural pests. The findings demonstrated effective pest control with minimal impact on beneficial insects, highlighting its promise as an environmentally friendly pesticide option .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activities or the disruption of cellular processes. The thiazole ring structure also contributes to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Substituent Position and Ring Saturation

The reactivity and applications of thiazole derivatives are highly dependent on substituent positions and ring saturation. Below is a comparative analysis with key analogs:

| Compound Name | CAS Number | Molecular Formula | Key Substituents/Features | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole HCl | 741195-86-8 | C6H9Cl2N2S | 2-CH2Cl, 4-CH3, 5-CH3 | 223.12 |

| 4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole HCl | 1423025-02-8 | C6H9Cl2N2S | 4-CH2Cl, 2-CH3, 5-CH3 (positional isomer) | 223.12 |

| 5-(Chloromethyl)-2-ethoxy-1,3-thiazole | 937655-31-7 | C6H8ClNOS | 5-CH2Cl, 2-OCH2CH3 | 177.65 |

| 2-Hydrazino-4,5-dimethyl-1,3-thiazole HCl | 128608-50-4 | C5H10ClN3S | 2-NHNH2 (hydrazino group) | 179.67 |

| 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide | 733796-12-8 | C14H15ClN2OS | 2-chloroacetamide, aromatic substitution | 294.80 |

Key Observations :

- Positional Isomerism : The target compound and its positional isomer (4-chloromethyl analog) share identical molecular weights but differ in reactivity due to the chloromethyl group’s position. The 2-position chloromethyl group in the target compound may exhibit enhanced electrophilicity compared to the 4-position .

- Functional Group Variation: Replacing the chloromethyl group with a hydrazino group (as in 2-Hydrazino-4,5-dimethyl-1,3-thiazole HCl) shifts reactivity toward condensation or cyclization reactions rather than nucleophilic substitution .

- Aromatic vs. Aliphatic Substituents : The 2-chloroacetamide derivative (CAS 733796-12-8) incorporates a bulky aromatic substituent, reducing solubility but enhancing stability in hydrophobic environments .

Biological Activity

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This compound is characterized by its chloromethyl group and dimethyl substitutions on the thiazole ring, which contribute to its reactivity and biological interactions.

- Molecular Formula : C₇H₈ClN₃S

- Molecular Weight : 191.67 g/mol

- Structure : The thiazole ring structure allows for various chemical reactions, particularly nucleophilic substitutions due to the presence of the electrophilic chloromethyl group.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

Research has shown that this compound may possess cytotoxic effects on certain cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways. The following table summarizes the cytotoxic effects observed in different studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspases |

| U-937 (Monocytic Leukemia) | 20.00 | Disruption of cell cycle regulation |

| A549 (Lung Cancer) | 18.75 | Activation of intrinsic apoptotic pathway |

These findings suggest that this compound could be explored as a potential anticancer therapeutic agent .

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in providing neuroprotection against oxidative stress-induced damage in neuronal cell lines. For instance, it was found to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in PC12 cells exposed to H₂O₂. This suggests potential applications in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Nucleophilic Attack : The chloromethyl group acts as an electrophile, allowing nucleophilic attack by biological molecules such as proteins and enzymes.

- Enzyme Inhibition : Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assessment : In a comparative study with standard chemotherapeutic agents like doxorubicin, this compound exhibited comparable cytotoxicity against MCF-7 cells with an IC50 value suggesting significant potential for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.